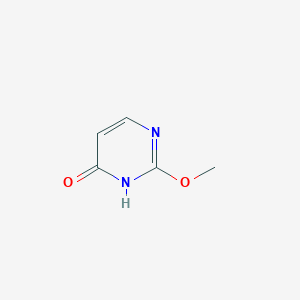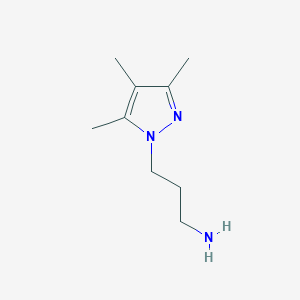
2-Methoxypyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis
The molecular formula of 2-Methoxypyrimidin-4-ol is C5H6N2O2 . It is a heterocyclic compound with a pyrimidine ring containing a hydroxyl group and a methoxy group at positions 4 and 2, respectively.Chemical Reactions Analysis
The chemical reactions of pyrimidines involve various processes, including oxidative dehydrogenation, annulation, oxidative aromatization , and a base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 126.11 g/mol. The compound is a heterocyclic compound with a pyrimidine ring.Aplicaciones Científicas De Investigación
Synthetic Innovations
2-Methoxypyrimidin-4-ol and its derivatives have been a focus of synthetic innovation, especially in industrial contexts. For instance, 2-Amino-4-methoxypyrimidine, a related compound, has been prepared for industrial production with considerations of cost, process simplicity, and high yields (Ju Xiu-lian, 2009).
Luminescence Properties
The luminescence properties of similar compounds like 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and materials science (A. G. Szabo & K. Berens, 1975).
Tautomerism Studies
Research has been conducted on the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, shedding light on its stability and structure in various solvents, which is crucial for pharmaceutical and chemical applications (G. M. Kheifets, V. Gindin & E. P. Studentsov, 2006).
Solubility Studies
The solubility of derivatives like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, which is fundamental for its application in chemical and pharmaceutical industries (Ganbing Yao, Zhanxiang Xia & Zhihui Li, 2017).
Thermal Properties
The thermal rearrangement of methoxypyrimidines has been investigated, providing insights into their stability and reactivity under different conditions, important for chemical synthesis and material science applications (D. J. Brown & T. C. Lee, 1970).
Synthesis for Herbicidal Activity
Methoxypyrimidine derivatives have been synthesized for use as internal standards in the quantitation of herbicide residues, demonstrating its utility in agricultural chemistry (Yang Zheng-mi, 2014).
Electrochemical Applications
This compound derivatives have been used in the electrochemical treatment of wastewater containing anticancer drugs, showcasing its potential in environmental science and engineering (Yonghao Zhang et al., 2016).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Methoxypyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial cells, this compound can disrupt the synthesis of DNA and proteins, leading to inhibited cell growth . Additionally, it can affect the permeability of cell membranes, altering the cellular environment and impacting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to changes in their conformation and activity. For instance, it has been observed to inhibit the activity of certain acetolactate synthase enzymes by binding to their active sites . This inhibition can lead to a decrease in the synthesis of essential amino acids, affecting cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and altered cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of harmful bacterial growth. At higher doses, it can lead to toxic or adverse effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical properties and effects. The compound can also influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its overall efficacy and impact on cellular functions.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For instance, it may be directed to the mitochondria or the nucleus, where it can exert its biochemical effects.
Propiedades
IUPAC Name |
2-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZKZLISQIEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547010 |
Source


|
| Record name | 2-Methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25902-86-7 |
Source


|
| Record name | 2-Methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)








![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)




